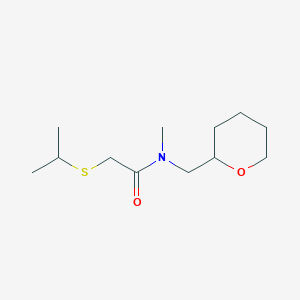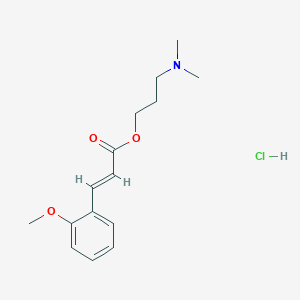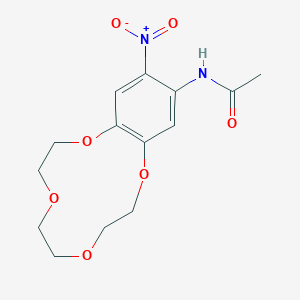![molecular formula C14H21NOS B5398568 N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide](/img/structure/B5398568.png)
N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide, also known as MPTP, is a chemical compound that has been extensively studied for its effects on the nervous system. MPTP is a synthetic compound that was first synthesized in the 1970s and has since been used in scientific research to study the effects of Parkinson's disease.
作用機序
N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide is metabolized in the brain to a compound called MPP+, which is selectively taken up by dopaminergic neurons in the substantia nigra. MPP+ then inhibits mitochondrial complex I, leading to a decrease in ATP production and ultimately causing cell death. This mechanism of action is similar to the pathology observed in Parkinson's disease, making N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide a valuable tool for studying the disease.
Biochemical and Physiological Effects:
N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide has been shown to cause selective destruction of dopaminergic neurons in the substantia nigra of the brain, leading to a decrease in dopamine levels. This has been shown to result in motor impairments similar to those observed in Parkinson's disease, including tremors, rigidity, and bradykinesia. N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide has also been shown to cause changes in neurotransmitter levels and receptor densities in the brain, which may contribute to its effects on the nervous system.
実験室実験の利点と制限
N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide has several advantages as a tool for studying Parkinson's disease, including its ability to selectively destroy dopaminergic neurons in the substantia nigra and its ability to induce motor impairments similar to those observed in the disease. However, N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide has several limitations, including its toxicity and the fact that it does not fully replicate the pathological features of Parkinson's disease.
将来の方向性
There are several future directions for research involving N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide, including the development of new animal models for Parkinson's disease, the investigation of the role of genetic factors in the disease, and the development of new therapies for the disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide on the nervous system.
合成法
N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide can be synthesized through a variety of methods, including the reaction of 1-methyl-4-(methylthio)benzene with α-bromoacetophenone in the presence of a strong base. This method is commonly used in the laboratory for the synthesis of N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide.
科学的研究の応用
N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide has been extensively studied for its effects on the nervous system, particularly in relation to Parkinson's disease. N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide is known to cause selective destruction of dopaminergic neurons in the substantia nigra of the brain, which is similar to the pathology observed in Parkinson's disease. This has made N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(methylthio)propanamide a valuable tool in the study of Parkinson's disease and has led to the development of animal models for the disease.
特性
IUPAC Name |
N-[2-(4-methylphenyl)propan-2-yl]-3-methylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-11-5-7-12(8-6-11)14(2,3)15-13(16)9-10-17-4/h5-8H,9-10H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZNNMGTZTVTOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)(C)NC(=O)CCSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5398485.png)
![ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(5-methyl-2-furyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5398498.png)

![{2-[rel-(2R,3S,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5398511.png)
![1-{[2-methyl-1,1-dioxido-5-(2-thienyl)-1,2,6-thiadiazinan-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5398514.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5398515.png)


![2-({[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5398534.png)
![ethyl 5-methyl-2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5398542.png)
![(3S*,4S*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5398543.png)
![methyl 2-({3-[4-(acetyloxy)-3-ethoxyphenyl]-2-cyanoacryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5398548.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B5398549.png)
